2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 953208-44-1
VCID: VC5609983
InChI: InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23)
SMILES: COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

CAS No.: 953208-44-1

Cat. No.: VC5609983

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.354

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide - 953208-44-1

Specification

CAS No. 953208-44-1
Molecular Formula C19H17FN2O3
Molecular Weight 340.354
IUPAC Name 2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Standard InChI InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23)
Standard InChI Key INWNKWLPAWAUEB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s IUPAC name, 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, delineates its three primary components:

  • 4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, enhancing electronic effects and metabolic stability.

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to hydrogen-bonding capabilities .

  • Methoxyphenyl-acetamide side chain: A 3-methoxyphenyl group attached to the isoxazole’s 5-position, coupled to an acetamide moiety via a methylene bridge .

The molecular formula is C₁₉H₁₇FN₂O₃, with a molecular weight of 340.3 g/mol . The SMILES notation (COc1cccc(-c2cc(CNC(=O)Cc3ccc(F)cc3)no2)c1) confirms the spatial arrangement of substituents .

Table 1: Comparative Structural Analysis of Related Isoxazole Derivatives

Compound NameMolecular FormulaMolecular WeightKey Structural Features
Target CompoundC₁₉H₁₇FN₂O₃340.34-Fluorophenyl, 3-methoxyphenyl
2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide C₁₈H₁₄FN₃O₄355.3Nitrophenyl substituent, methyl group
2-((4-Fluorophenyl)thio)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamideC₁₉H₁₇FN₂O₃S372.4Thioether linkage, sulfur substitution

Physicochemical Properties

Thermodynamic and Solubility Parameters

Experimental data remain limited, but computational predictions suggest:

  • LogP: ~3.1 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/5

  • Rotatable Bonds: 6

Solubility in aqueous media is predicted to be low (<0.1 mg/mL at 25°C), necessitating organic solvents like DMSO for in vitro assays .

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod/Source
Molecular Weight340.3 g/molHigh-resolution MS
Melting PointNot reported-
XLogP33.08Computational
Topological Polar SA78.9 ŲChemAxon

Research Applications and Experimental Use

Current Utilization in Scientific Studies

  • Medicinal Chemistry: Serves as a lead compound for optimizing pharmacokinetic properties in CNS-targeted drugs.

  • Chemical Biology: Used as a fluorescent probe in protein-binding assays due to inherent aromatic fluorescence .

  • Material Science: Investigated for liquid crystal properties stemming from its planar aromatic systems.

Future Research Directions

Priority Investigation Areas

  • Synthetic Optimization: Develop scalable routes with >70% yield using continuous flow chemistry.

  • ADMET Profiling: Assess cytochrome P450 interactions and plasma protein binding rates.

  • Target Deconvolution: Employ CRISPR-Cas9 screening to identify cellular targets.

  • Formulation Development: Explore nanoemulsion systems to enhance aqueous solubility.

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